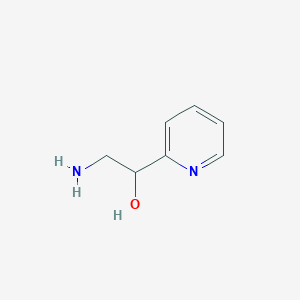

2-Amino-1-(pyridin-2-yl)ethanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-amino-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYWNSMGGSBXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397366 | |

| Record name | 2-amino-1-pyridin-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-14-6 | |

| Record name | 2-amino-1-pyridin-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Amino-1-hydroxyethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Research on Pyridine Containing Amino Alcohols

The exploration of pyridine-containing amino alcohols is deeply rooted in the broader history of heterocyclic chemistry and the enduring interest in amino alcohols. The pyridine (B92270) motif, a nitrogen-containing six-membered aromatic ring, has long been recognized as a key structural element in numerous natural products, pharmaceuticals, and agrochemicals. wikipedia.org Its ability to act as a ligand and its influence on the electronic properties of a molecule make it a valuable component in chemical synthesis.

Similarly, the 1,2-amino alcohol functionality is a privileged structural motif found in a vast array of biologically active compounds and is a cornerstone in asymmetric synthesis, where it is used as a chiral auxiliary, ligand, or building block. nih.govresearchgate.net The combination of these two essential moieties in pyridine-containing amino alcohols created a class of compounds with significant potential.

Early research into this class was often driven by the desire to create novel ligands for coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the amino alcohol group provide multiple coordination sites for metal ions, leading to the formation of stable and often catalytically active metal complexes. researchgate.netmdpi.com Over time, the focus of research has expanded significantly, driven by advancements in synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds. The development of stereoselective synthetic routes has been particularly crucial, allowing for the preparation of enantiomerically pure pyridine-containing amino alcohols, which is often a prerequisite for their application in asymmetric catalysis and medicinal chemistry. nih.govnih.gov

Interdisciplinary Relevance of the 2 Amino 1 Pyridin 2 Yl Ethanol Scaffold in Chemical Sciences

The 2-Amino-1-(pyridin-2-yl)ethanol scaffold possesses a unique combination of structural features that makes it highly relevant across various disciplines within the chemical sciences. Its versatility stems from the presence of a chiral center, a bidentate N,O-ligand system, and the electronically tunable pyridine (B92270) ring.

In asymmetric catalysis , chiral derivatives of this compound are employed as ligands for a variety of metal-catalyzed reactions. The ability of the pyridine nitrogen and the amino alcohol to coordinate to a metal center in a well-defined stereochemical manner allows for the transfer of chirality from the ligand to the products of the reaction. This has been successfully applied in reactions such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.

In the realm of medicinal chemistry , the scaffold is a valuable pharmacophore. The pyridine ring can engage in various interactions with biological targets, such as hydrogen bonding and π-stacking, while the amino alcohol functionality can participate in crucial hydrogen bonding interactions. This has led to the incorporation of the this compound moiety into molecules with potential therapeutic applications. For instance, derivatives have been investigated for their interactions with various receptors and enzymes. nih.gov

The field of coordination chemistry continues to explore the rich complexation behavior of this compound and its derivatives. researchgate.netmdpi.com The resulting metal complexes exhibit a diverse range of geometries and electronic properties, making them interesting for applications in materials science, such as in the development of molecular magnets or functional coordination polymers. The reaction of this compound with other reagents can lead to the formation of more complex ligand systems with unique coordination properties. researchgate.net

The synthesis of this compound itself is an area of active research. A common synthetic route involves the reduction of an intermediate formed from the reaction of 2-pyridinecarboxaldehyde (B72084) with ammonia (B1221849). The free base can then be converted to a more stable salt, such as the dihydrochloride (B599025), to improve its solubility and handling.

Current Research Frontiers and Prospective Developments

Chemo- and Regioselective Synthetic Pathways

Controlling chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound to minimize waste and avoid difficult purification steps.

Development of Efficient and Convergent Synthesis Routes

Efficient synthesis of this compound often begins with readily available starting materials like 2-pyridinecarboxaldehyde (B72084). A common convergent approach involves the formation of an intermediate, which is then reduced. For instance, the reaction of 2-pyridinecarboxaldehyde with ammonia (B1221849) in methanol (B129727) creates an imine or related condensate, which is subsequently reduced using agents like sodium borohydride (B1222165) to yield the target amino alcohol. This product can then be converted to its more stable dihydrochloride (B599025) salt.

Industrial-scale production often adapts these classical routes, optimizing for yield and purity through techniques like continuous flow reactors and advanced crystallization methods. An alternative approach involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridine (B119429) and an amino alcohol, such as N-methylethanolamine, which is a key step in the synthesis of the drug rosiglitazone. beilstein-journals.org

Table 1: Comparison of Convergent Synthesis Routes

| Route | Starting Materials | Key Steps | Advantages |

| Reductive Amination | 2-Pyridinecarboxaldehyde, Ammonia | 1. Imine formation2. Reduction (e.g., NaBH₄) | Convergent, uses simple precursors. |

| SNAr Reaction | 2-Chloropyridine, N-methylethanolamine | Nucleophilic aromatic substitution | Effective for N-substituted analogs. beilstein-journals.org |

| Hydrazine Substitution | Fluorinated pyridines, Hydrazine | 1. Hydrazine substitution2. Catalytic hydrogenation | Milder conditions, high purity. |

One-Pot Multicomponent Reactions in Analogous Pyridine Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient for building complex molecular scaffolds, such as substituted pyridines, by combining three or more reactants in a single step. rsc.org These reactions are prized for their atom economy, reduced waste, and operational simplicity. rsc.orgnih.gov For example, a facile synthesis of functionalized pyridines can be achieved by reacting 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol under basic conditions, where four new bonds are formed with high chemo- and regioselectivity. rsc.org

Another powerful MCR involves the acceptorless dehydrogenative coupling of alcohols and ketones with an ammonium (B1175870) salt as the nitrogen source, catalyzed by heterogeneous catalysts like palladium nanoparticles. nih.gov This method allows for the synthesis of various 2,4,6-trisubstituted pyridines from simple benzyl (B1604629) alcohols and acetophenones. nih.gov While these MCRs produce highly substituted pyridines, they showcase the power of this strategy for creating pyridine-containing structures analogous to the target compound.

Stereoselective and Asymmetric Synthesis Strategies

The chiral nature of this compound necessitates the use of stereoselective and asymmetric synthesis to access specific enantiomers, which are crucial for applications in asymmetric catalysis and pharmaceuticals. nih.gov

Enantioselective Access to Chiral this compound and Derivatives

Asymmetric hydrogenation of α-amino ketones is a premier method for producing chiral 1,2-amino alcohols. researchgate.net Highly efficient catalysts, particularly those based on iridium and rhodium, are employed for this transformation. For instance, iridium complexes with chiral spiro ligands have demonstrated exceptional performance in the asymmetric hydrogenation of α-amino ketones, achieving excellent enantioselectivities (up to 99.9% ee) and high turnover numbers. researchgate.net

Enzyme-catalyzed reactions also provide a green and highly selective alternative. Engineered amine dehydrogenases (AmDHs) can convert α-hydroxy ketones into (S)-configured vicinal amino alcohols with high conversion rates and enantiomeric excess (>99% ee). researchgate.net Furthermore, a one-pot, two-step enzymatic process using a lyase for hydroxymethylation followed by an imine reductase (IRED) for asymmetric reductive amination allows for the synthesis of chiral N-substituted 1,2-amino alcohols from simple aldehydes and amines. nih.gov

Table 2: Enantioselective Hydrogenation of a Model α-Amino Ketone

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ir-(R)-Spiro-Complex | 2-(Benzyl(methyl)amino)-1-phenylethanone | (S)-2-(Benzyl(methyl)amino)-1-phenylethanol | >99% | researchgate.net |

| Rh-Catalyst | N-PMP-protected γ-amino ketone | syn-γ-amino alcohol | High | rsc.org |

| Ir-Catalyst | N-PMP-protected γ-amino ketone | anti-γ-amino alcohol | High | rsc.org |

| Amine Dehydrogenase | α-Hydroxy ketone | (S)-Vicinal amino alcohol | >99% | researchgate.net |

Diastereoselective Control in Related Amino Alcohol Synthesis

When multiple stereocenters are present, diastereoselective control becomes critical. The synthesis of vicinal amino alcohols, a common motif in natural products, often starts from enantiopure amino acids. rsc.org Diastereoselectivity can be achieved through various methods, including substrate control and catalyst control.

For example, complementary catalytic systems can provide access to different diastereomers of γ-amino alcohols from the same starting ketone. Iridium-catalyzed asymmetric transfer hydrogenation typically yields the anti-products, while rhodium-catalyzed asymmetric hydrogenation produces the syn-products. rsc.org Another strategy involves the palladium-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates, which provides access to syn-1,2-amino alcohols. nih.govacs.org This method demonstrates good levels of diastereoselectivity and functional group tolerance, enabling the synthesis of complex and densely functionalized molecules. acs.org

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis for industrial-scale production, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov

The synthesis of a related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, has been successfully demonstrated in a microreactor. researchgate.net This continuous flow process allowed for significantly higher productivity compared to batch reactors operating at lower temperatures. researchgate.net The study highlighted that under optimal conditions, a single microreactor at 160 °C could produce the equivalent of more than five batch reactors at 120 °C. researchgate.net

The integration of automated systems with continuous flow reactors, incorporating in-line analytical tools like NMR and HPLC, is paving the way for autonomous synthesis platforms. osti.gov These intelligent systems can optimize reaction pathways and facilitate the scalable production of complex molecules, which could be applied to the synthesis of this compound to enhance efficiency and reduce production costs. osti.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and related structures aims to reduce the environmental impact of chemical processes. acs.orgyoutube.comyoutube.com These principles focus on aspects such as atom economy, the use of safer solvents, and energy efficiency. acs.orgyoutube.com

One of the core tenets of green chemistry is the maximization of atom economy , which seeks to incorporate the maximum number of atoms from the reactants into the final product. acs.org Synthetic routes with high atom economy are inherently more efficient and generate less waste. For instance, addition reactions are considered to have a 100% atom economy. youtube.com The design of syntheses that avoid the use of protecting and deprotecting steps, which generate additional waste, is another key strategy. acs.org The use of catalysts, which are not consumed in the reaction and can be reused, is preferred over stoichiometric reagents. youtube.com

The choice of solvent is another critical factor in green synthetic design. Many traditional organic solvents are toxic and difficult to recycle. youtube.com Water is often promoted as a green solvent, and research has demonstrated the successful synthesis of various 1,2-amino alcohols in water using visible-light photoredox catalysis. youtube.comrsc.org This method allows for the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones at room temperature. rsc.org Similarly, the use of a water-ethanol mixture has been shown to be effective in the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, significantly reducing reaction times and simplifying product isolation. rsc.org

Energy efficiency is also a key consideration. acs.org Conducting reactions at ambient temperature and pressure minimizes energy consumption and its associated environmental and economic costs. acs.orgyoutube.com Microwave-assisted synthesis has emerged as a green chemistry tool, offering advantages such as shorter reaction times and higher yields in the synthesis of pyridine derivatives. acs.org

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones represents a greener alternative to traditional methods for producing 1,2-amino alcohols. acs.org This approach is safer, operationally simpler, and more cost-effective, avoiding the need for protecting groups. acs.org

Biocatalytic and Enzymatic Approaches to this compound Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical synthesis for producing chiral amino alcohols like this compound. nih.govmdpi.com Enzymes exhibit high stereoselectivity and regioselectivity, often eliminating the need for complex protection and deprotection steps that are common in conventional organic synthesis. nih.govmdpi.com

The synthesis of chiral amino alcohols is of great interest as they are key intermediates in the production of optically pure pharmaceuticals. nih.gov Biocatalytic routes are attractive due to their environmentally benign nature and high selectivity. nih.gov A variety of enzymes, including imine reductases, amino acid dehydrogenases, transaminases, lyases, and monoamine oxidases, can be employed for the synthesis of chiral amino alcohols. nih.gov

One common biocatalytic strategy is the asymmetric reduction of α-keto acids or α-hydroxy ketones. mdpi.comfrontiersin.org For example, ketoreductases can be used for the asymmetric reduction of ketoesters to the corresponding chiral hydroxy esters, which are precursors to chiral amino alcohols. mdpi.com The necessary cofactor, often NADPH or NADH, can be regenerated in situ using another enzyme system, such as glucose dehydrogenase or formate (B1220265) dehydrogenase. mdpi.com

Amine dehydrogenases (AmDHs) are particularly promising for the direct asymmetric reductive amination of ketones to produce chiral amines and amino alcohols. frontiersin.org This method uses inexpensive ammonia as the amino donor and produces water as the main byproduct, offering significant advantages in terms of cost and environmental impact. frontiersin.org Researchers have successfully engineered AmDHs to improve their activity and expand their substrate scope, enabling the efficient synthesis of various chiral α-amino alcohols. frontiersin.org

Enzymatic cascade reactions, where multiple enzymatic steps are combined in a single pot, can further streamline the synthesis of complex molecules. nih.gov For instance, a two-step enzymatic cascade involving a transketolase and a transaminase has been used to synthesize the chiral amino-triol (2S,3R)-2-amino-1,3,4-butanetriol. nih.gov

The following table provides examples of biocatalytic approaches for the synthesis of chiral amino alcohols:

| Enzyme Class | Substrate Type | Product Type | Key Advantages |

| Ketoreductases (KREDs) | Ketoesters | Chiral Hydroxy Esters | High enantioselectivity |

| Amino Acid Dehydrogenases | α-Keto Acids | Chiral Amino Acids | High enantioselectivity, good enzyme stability |

| Amine Dehydrogenases (AmDHs) | α-Hydroxy Ketones | Chiral α-Amino Alcohols | High stereoselectivity, uses inexpensive ammonia |

| Transaminases | Ketones | Chiral Amines | High selectivity |

| Imine Reductases (IREDs) | α-Hydroxymethyl Ketones | Chiral N-substituted 1,2-Amino Alcohols | Excellent enantioselectivity |

Table 1: Overview of Biocatalytic Methods for Chiral Amino Alcohol Synthesis

The following table presents detailed findings from selected biocatalytic syntheses of chiral amino alcohols:

| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |

| Ketoreductase KRED1001 | Ketoester 55 | (R)-hydroxy ester 54 | 82% | >99.5% |

| Leucine Dehydrogenase | α-keto-β-hydroxyisovalerate 85 | (S)-β-hydroxyvaline 83 | - | - |

| Phenylalanine Dehydrogenase | Ketoacid acetal (B89532) 95 | (S)-2-Amino-5-(1,3-dioxolan-2-yl)-pentanoic acid 94 | - | - |

| Engineered Amine Dehydrogenase (wh84) | 1-hydroxy-2-butanone | Chiral α-amino alcohol | 91-99% conversion | >99% |

Table 2: Detailed Findings of Biocatalytic Syntheses of Chiral Amino Alcohols mdpi.comfrontiersin.org

Reactivity of the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of this compound are the primary centers for nucleophilic reactions. youtube.com Their reactivity can be selectively targeted to introduce a variety of substituents, thereby modulating the molecule's physicochemical and biological properties.

The primary amino group readily undergoes acylation, alkylation, and arylation reactions. For instance, it can be acylated with acid chlorides or anhydrides to form the corresponding amides. This transformation is fundamental in the synthesis of various biologically active compounds. Similarly, the amino group can be alkylated using alkyl halides, a reaction that can proceed to form secondary or tertiary amines, and even quaternary ammonium salts depending on the reaction conditions and stoichiometry of the reagents.

The hydroxyl group, being a nucleophile, can participate in esterification and etherification reactions. youtube.com Esterification is typically achieved by reacting this compound with carboxylic acids or their derivatives, often in the presence of an acid catalyst. Etherification, on the other hand, can be carried out under basic conditions, for example, using the Williamson ether synthesis where the hydroxyl group is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

The relative reactivity of the amino and hydroxyl groups can often be controlled by the choice of reaction conditions. For example, in acylation reactions, the more nucleophilic amino group will typically react preferentially over the hydroxyl group. However, by employing protecting group strategies, the reactivity can be directed to the desired functional group.

Below is a table summarizing the common reactions involving the amino and hydroxyl groups of this compound:

| Functional Group | Reaction Type | Reagents | Product |

| Amino | Acylation | Acid Chloride/Anhydride | Amide |

| Amino | Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Amino | Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Hydroxyl | Esterification | Carboxylic Acid/Derivative | Ester |

| Hydroxyl | Etherification | Alkyl Halide, Base | Ether |

| Hydroxyl | Oxidation | Oxidizing Agent (e.g., PCC) | Aldehyde/Ketone |

Modifications and Functionalization of the Pyridine Moiety

The pyridine ring of this compound offers another avenue for structural diversification. As an aromatic heterocycle, it can undergo electrophilic and nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the nitrogen atom generally makes it less reactive towards electrophiles than benzene.

Electrophilic aromatic substitution, when it occurs, typically directs incoming electrophiles to the 3- and 5-positions of the pyridine ring. However, these reactions often require harsh conditions. A more common strategy for functionalizing the pyridine ring is through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, at specific positions on the pyridine ring, provided a suitable leaving group (e.g., a halogen) is present.

Furthermore, the nitrogen atom of the pyridine ring can be quaternized by reaction with alkyl halides to form pyridinium (B92312) salts. This modification not only alters the electronic properties of the ring but also enhances the water solubility of the molecule.

The functionalization of the pyridine ring is crucial for fine-tuning the electronic and steric properties of the molecule, which can have a significant impact on its biological activity and material properties.

Chemodivergent Synthesis of Novel Pyridine-Based Architectures

The strategic manipulation of the reactive sites in this compound allows for the chemodivergent synthesis of a variety of novel pyridine-based architectures. Chemodivergent synthesis refers to the ability of a single substrate to be converted into different products by simply tuning the reaction conditions or reagents.

For instance, the reaction of this compound with α,β-unsaturated carbonyl compounds can lead to different cyclized products depending on the reaction conditions. Under one set of conditions, a Michael addition followed by an intramolecular cyclization might yield a piperidine (B6355638) derivative. Under a different set of conditions, a tandem reaction involving the amino and hydroxyl groups could lead to the formation of a morpholine (B109124) or a piperazine (B1678402) ring system.

A notable example of chemodivergent synthesis involves the reaction of 2-aminopyridines with α-bromoketones. rsc.org By controlling the reaction conditions, either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines can be selectively synthesized. rsc.org This highlights how subtle changes in the reaction parameters can lead to vastly different molecular scaffolds from the same starting materials.

The development of such chemodivergent synthetic strategies is highly valuable as it provides efficient access to diverse libraries of compounds for high-throughput screening in drug discovery and materials science.

Development of Protecting Group Strategies Utilizing Pyridyl-Ethanol Derivatives

The presence of multiple reactive functional groups in this compound necessitates the use of protecting groups in many synthetic sequences to achieve regioselectivity. The development of protecting group strategies that can be selectively introduced and removed under mild conditions is a key aspect of its synthetic utility.

The amino group can be protected with common amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups are stable under a wide range of reaction conditions and can be readily removed when desired. The hydroxyl group can be protected as an ether (e.g., benzyl ether, silyl (B83357) ether) or an ester.

Interestingly, derivatives of this compound can themselves be employed in protecting group strategies. For example, the formation of an oxazolidinone by reacting the amino and hydroxyl groups with phosgene (B1210022) or a similar reagent can serve to protect both functionalities simultaneously. This cyclic protecting group can be later cleaved to regenerate the amino and hydroxyl groups.

The strategic application of protecting groups is essential for the successful synthesis of complex molecules derived from this compound, enabling chemists to precisely control the sequence of chemical transformations.

Coordination Chemistry of 2 Amino 1 Pyridin 2 Yl Ethanol As a Ligand

Ligand Design and Denticity in Metal Complexation

2-Amino-1-(pyridin-2-yl)ethanol is a trifunctional organic molecule containing a pyridine (B92270) ring, a primary amine group, and a hydroxyl group. This combination of donor atoms—the pyridine nitrogen (N_py), the amino nitrogen (N_amine), and the hydroxyl oxygen (O_hydroxyl)—makes it a highly versatile ligand. Depending on the reaction conditions, the metal ion, and the presence of other coordinating species, it can exhibit different denticities.

Most commonly, it acts as a bidentate chelating agent, forming a stable five-membered ring with a metal center. This chelation can occur in several ways:

N,N'-Bidentate Coordination: The ligand coordinates through the pyridine nitrogen and the amino nitrogen. This mode is common for many amino-pyridine derivatives.

N,O-Bidentate Coordination: The ligand coordinates through one of the nitrogen atoms (typically the pyridine nitrogen) and the oxygen atom of the hydroxyl group. The hydroxyl group can coordinate as a neutral molecule or be deprotonated to form a stronger bond as an alkoxide.

The presence of the flexible ethanolamine (B43304) backbone allows the donor groups to arrange favorably around a metal center, facilitating the formation of mononuclear or polynuclear complexes. Furthermore, the hydroxyl and amino groups are capable of participating in hydrogen bonding, which can be crucial in the formation of larger supramolecular assemblies. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). researchgate.netkoreascience.kr The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent.

A variety of transition metal complexes have been synthesized using ligands structurally similar to this compound. For instance, copper(II) complexes with related pyridine-alcohols have been prepared and characterized. The reaction of copper(II) nitrate (B79036) with 2-[(pyridin-3-ylmethyl)amino]ethanol (a positional isomer) yields different products depending on the stoichiometry. A 1:1 molar ratio can produce a one-dimensional coordination polymer, while a 2:1 ratio can lead to a dinuclear complex. nih.gov

Spectroscopic methods are essential for characterizing these complexes. In the infrared (IR) spectra, coordination of the pyridine nitrogen is typically confirmed by a shift in the characteristic pyridine ring vibration bands. Coordination of the amino and hydroxyl groups also results in noticeable shifts in their respective stretching frequencies (ν(N-H) and ν(O-H)). sjctni.edumdpi.com

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and the coordination geometry around the metal ion. The d-d transitions for copper(II) complexes, for example, are sensitive to the ligand field and the geometry of the complex. researchgate.net

Table 1: Spectroscopic Data for a Representative Copper(II) Complex with a Related Pyridine-Alcohol Ligand

| Complex Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Observation |

| FT-IR (ν) | ||

| Pyridine Ring Vibration | ~1030 - 1050 cm⁻¹ | Shift upon coordination confirms N_py binding. sjctni.edu |

| C-O Stretch | ~1050 - 1080 cm⁻¹ | Shift confirms coordination of the hydroxyl group. sjctni.edu |

| UV-Vis (λ_max) | ||

| π → π* / n → π* | ~260 - 280 nm | Ligand-based electronic transitions. nih.gov |

| d-d transition | ~600 - 700 nm | Characteristic for Cu(II) complexes, indicative of geometry. |

Note: Data is based on analogous complexes reported in the literature.

For example, the crystal structure of [Cu(NO₃)₂(C₁₀H₁₆N₂O)], where the ligand is 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol, reveals a distorted square-pyramidal geometry around the Cu(II) ion. sjctni.edu The ligand acts as a tridentate N,N',O-donor, coordinating through both nitrogen atoms and the hydroxyl oxygen. In another example involving the positional isomer 2-[(pyridin-3-ylmethyl)amino]ethanol, the ligand acts as a bidentate N,O-donor, with the oxygen atom bridging two copper centers to form a dinuclear unit. nih.gov

Coordination Modes and Geometric Preferences

As suggested by spectroscopic and crystallographic studies of analogous compounds, this compound can adopt several coordination modes, leading to various geometric arrangements around the metal center.

Bidentate N,O-Chelation: The ligand can coordinate through the pyridine nitrogen and the deprotonated hydroxyl oxygen. This mode is observed in a dinuclear copper(II) complex of a positional isomer, where the oxygen atom bridges two metal centers. nih.gov

Tridentate N,N',O-Chelation: In some cases, all three donor atoms can coordinate to a single metal center, as seen in the copper(II) complex with the related ligand 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol. This leads to a distorted square-pyramidal geometry. sjctni.edu

Bridging Coordination: The ligand can bridge two different metal centers. This can occur through the oxygen atom of the ethanol arm or by the pyridine ring coordinating to one metal while the amino-alcohol portion coordinates to another, leading to the formation of coordination polymers. nih.gov

The resulting coordination geometries are highly dependent on the metal ion's preference, the ligand-to-metal ratio, and the nature of the counter-anions. Common geometries include distorted square-pyramidal and octahedral. sjctni.edu

Table 2: Crystallographic Data for an Analogous Cu(II) Complex, [Cu(NO₃)₂(C₁₀H₁₆N₂O)]

| Parameter | Value |

| Coordination Geometry | Distorted Square-Pyramidal |

| Ligand Coordination Mode | Tridentate (N_py, N_amine, O_hydroxyl) |

| Selected Bond Lengths (Å) | |

| Cu—N (pyridine) | ~2.00 Å |

| Cu—N (amine) | ~2.09 Å |

| Cu—O (hydroxyl) | ~1.96 Å |

| Cu—O (nitrate, equatorial) | ~2.02 Å |

| Cu—O (nitrate, axial) | ~2.13 Å |

Data from the complex with 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol. sjctni.edu

Self-Assembly and Supramolecular Architectures with Metal Ions

The functional groups on the this compound ligand play a crucial role in directing the self-assembly of metal complexes into higher-order supramolecular architectures. The formation of these structures is often governed by non-covalent interactions.

Hydrogen Bonding: The uncoordinated or coordinated amino and hydroxyl groups are excellent donors for hydrogen bonds. These interactions can link individual complex units, forming sheets or three-dimensional networks. In the crystal structure of the analogous complex [Cu(NO₃)₂(C₁₀H₁₆N₂O)], molecules are connected by N—H⋯O and O—H⋯O hydrogen bonds into a sheet-like structure. sjctni.edu

π–π Stacking: The pyridine rings are capable of engaging in π–π stacking interactions. These interactions, with centroid-to-centroid distances typically between 3.5 and 4.0 Å, can further stabilize the crystal packing and direct the formation of extended structures. sjctni.edu

Through the interplay of direct metal-ligand coordination and these weaker intermolecular forces, a wide array of supramolecular architectures, including one-dimensional chains and three-dimensional networks, can be constructed. nih.govsjctni.edu This hierarchical assembly is a key area of interest in modern crystal engineering.

Catalytic Applications of 2 Amino 1 Pyridin 2 Yl Ethanol Derived Systems

Asymmetric Catalysis with Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral analogues of 2-Amino-1-(pyridin-2-yl)ethanol have emerged as valuable ligands in asymmetric catalysis, facilitating the production of specific stereoisomers of a target molecule. polyu.edu.hkresearchgate.net

Enantioselective Transformations Mediated by Complexes

Chiral complexes formed from transition metals and chiral pyridinyl amino alcohol ligands have demonstrated high efficacy in a range of enantioselective transformations. These ligands create a chiral environment around the metal center, which allows for the differentiation between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer.

One notable application is in the asymmetric transfer hydrogenation of ketones, a powerful method for producing chiral secondary alcohols. Ruthenium complexes incorporating chiral amino alcohol ligands have been shown to be particularly effective catalysts for this transformation. nih.govrsc.org For instance, ruthenium(II) catalysts with ligands derived from amino alcohols can achieve high enantioselectivities in the reduction of various ketones. rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of α-amino ketones to furnish chiral 1,2-amino alcohols has been accomplished with excellent enantioselectivities, highlighting the utility of these ligand systems. researchgate.net

Another significant enantioselective reaction is the addition of organozinc reagents to aldehydes. Chiral amino alcohols, including those with a pyridine (B92270) scaffold, have been successfully employed as ligands for the in-situ generated catalysts in the enantioselective addition of diethylzinc (B1219324) to a variety of aldehydes, yielding chiral secondary alcohols with high enantiomeric excess (ee). researchgate.netrsc.org

The following table summarizes representative results for enantioselective transformations using chiral amino alcohol ligands, some of which share the pyridinyl amino alcohol structural motif.

| Reaction | Catalyst/Ligand Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium-Amino Alcohol Complex | Prochiral Ketones | Chiral Secondary Alcohols | High | rsc.org |

| Asymmetric Hydrogenation | Iridium-Spiro Pyridine-Aminophosphine Complex | α-Amino Ketones | Chiral 1,2-Amino Alcohols | Up to 99.9% | researchgate.net |

| Diethylzinc Addition | Chiral Pyridinyl Alcohols | Aldehydes | Chiral Secondary Alcohols | Up to 95% | researchgate.net |

| Diethylzinc Addition | Optimized Chiral Amino Alcohols | Benzaldehyde | (S)-1-Phenylpropan-1-ol | 95% | rsc.org |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. researchgate.net Chiral amines and amino alcohols have been identified as effective organocatalysts for various transformations, most notably the aldol (B89426) reaction. nih.govrsc.org

The mechanism of amine-catalyzed aldol reactions often proceeds through the formation of an enamine intermediate from the reaction of the amine catalyst with a ketone substrate. youtube.com This enamine then acts as a nucleophile, attacking an aldehyde. In the case of chiral amines, a stereocontrolled reaction can be achieved. Proline, a cyclic secondary amino acid, is a well-known organocatalyst that effectively promotes direct asymmetric aldol reactions. rsc.orgyoutube.com The presence of both an amine and a carboxylic acid allows for a bifunctional activation mode, leading to a highly organized transition state. youtube.com

While direct organocatalytic applications of this compound itself are not extensively documented in the provided literature, the fundamental principles of amino alcohol catalysis suggest its potential in this area. For example, vicinal amino alcohols like leucinol and valinol have been shown to be efficient organocatalysts for the asymmetric cross-aldol reaction between ketones and isatin (B1672199) derivatives. nih.gov This suggests that chiral derivatives of this compound could potentially be developed as organocatalysts for similar carbon-carbon bond-forming reactions.

Transition Metal-Catalyzed Reactions

The pyridine and amino alcohol functionalities of this compound make it an excellent N,O-bidentate ligand for a wide array of transition metals, including palladium, rhodium, iridium, ruthenium, and copper. nih.govrsc.org The resulting metal complexes are active catalysts for a variety of organic transformations.

N-aryl-2-aminopyridines, which are structurally related to derivatives of this compound, are extensively used as substrates in C-H activation reactions. The pyridyl group acts as a directing group, facilitating the formation of a stable complex with the metal and enabling the functionalization of C-H bonds. rsc.org Palladium-catalyzed annulation of N-aryl-2-aminopyridines with alkynes is a prominent example. rsc.org

Ruthenium complexes bearing α-diimine ligands, which can be synthesized from precursors related to pyridinyl structures, have shown catalytic activity in N-alkylation of amines, α-alkylation of ketones, and β-alkylation of secondary alcohols. acs.orgnih.gov These reactions often proceed via a "borrowing hydrogen" mechanism, where an alcohol is temporarily oxidized to a carbonyl compound, which then participates in a coupling reaction, followed by reduction of the intermediate back to an alcohol.

The versatility of these ligand-metal systems is further demonstrated by their use in cross-coupling reactions. For example, palladium catalysts are widely used for various cross-coupling reactions to form C-C, C-N, and C-O bonds, where ligands containing pyridine moieties can play a crucial role in stabilizing the catalytic species and influencing the reaction outcome. mdpi.com

Mechanistic Investigations of Catalytic Cycles and Active Species

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of new catalysts. For transition metal-catalyzed reactions involving pyridinyl amino alcohol type ligands, the catalytic cycle generally involves several key steps. In the context of C-H activation with N-aryl-2-aminopyridines, the proposed mechanism often starts with the coordination of the pyridyl nitrogen to the metal center, followed by C-H bond activation to form a cyclometalated intermediate. rsc.org Subsequent steps can include coordination and insertion of a coupling partner (like an alkyne or alkene), followed by reductive elimination to release the product and regenerate the active catalyst. rsc.org

In asymmetric transfer hydrogenation catalyzed by ruthenium-amino alcohol complexes, the active species is believed to be a ruthenium hydride complex. The catalytic cycle involves the transfer of a hydride from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the metal center, followed by the transfer of this hydride and a proton to the substrate (e.g., a ketone) to yield the chiral alcohol product. The chirality of the ligand dictates the stereochemical outcome of the hydride transfer.

For organocatalytic aldol reactions using chiral amines, the mechanism involves the formation of a nucleophilic enamine from the ketone and the amine catalyst. youtube.com The chiral catalyst then directs the facial attack of the enamine onto the aldehyde. In the case of bifunctional catalysts like proline, a hydrogen bond between the carboxylic acid group of the catalyst and the aldehyde electrophile helps to organize the transition state, leading to high stereoselectivity. youtube.com

Catalyst Immobilization and Heterogenization Strategies

The recovery and reuse of catalysts are important considerations for both economic and environmental reasons, particularly for catalysts based on expensive and rare transition metals. Immobilization of homogeneous catalysts onto solid supports, a process known as heterogenization, is a common strategy to address this issue.

Chiral amino alcohol ligands have been identified as candidates for immobilization. For instance, research has been aimed at developing methods to anchor these ligands onto supports like magnetite nanoparticles. rsc.org The goal is to create a magnetically separable catalyst that retains the high activity and selectivity of its homogeneous counterpart while allowing for easy recovery and recycling. The suitability of the ligand structure for immobilization is a key design consideration in these efforts. rsc.org While specific examples of immobilized this compound systems were not detailed in the provided results, the general strategies developed for other chiral amino alcohols are applicable and represent an important direction for future research.

Applications in Medicinal Chemistry and Biological Research

Pharmacophore Development and Molecular Scaffolding

The 2-amino-1-(pyridin-2-yl)ethanol framework, and more broadly the 2-aminopyridine (B139424) moiety, is recognized as a "privileged structure" in drug discovery. rsc.org This designation is due to its ability to interact with a variety of biological targets through hydrogen bonding and other molecular interactions, making it a recurring motif in successful drug candidates.

Design of Bioactive Analogues from the this compound Framework

The chemical structure of this compound provides a robust foundation for creating diverse libraries of new compounds. dntb.gov.ua Medicinal chemists leverage this scaffold to design analogues with tailored properties aimed at specific biological targets. By modifying the amino group, the hydroxyl group, or the pyridine (B92270) ring, researchers can fine-tune the molecule's size, shape, and electronic properties to enhance its binding affinity and selectivity for a target protein.

For instance, research into kinase inhibitors has led to the design of complex analogues where the 2-aminopyridine core is a key component. In the development of inhibitors for inflammatory kinases like TANK-binding kinase 1 (TBK1) and IKKε, analogues were designed based on the related 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine scaffold. researchgate.net Modifications on the pyridine ring system allowed for the exploration of structure-activity relationships, leading to compounds with enhanced potency and selectivity. researchgate.net

Another example is the design of pyridine-bridged analogues of combretastatin-A4, a potent anticancer agent. nih.gov In these designs, the pyridine ring acts as a linker between two phenyl rings. The study explored how different placements of the phenyl rings on the pyridine scaffold (meta- or para- to each other) affected the compound's ability to inhibit cancer cell growth. This strategic design process, starting from a simple core, is fundamental to modern drug development. nih.gov

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a crucial computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active. Both ligand-based and structure-based approaches are widely used for scaffolds related to this compound.

Ligand-based modeling derives a pharmacophore from a set of known active molecules, even without a known 3D structure of the target protein. rsc.orgnih.gov For 2-aminopyridine derivatives, these models often highlight key features such as hydrogen bond donors (from the amino group), hydrogen bond acceptors (the pyridine nitrogen), and aromatic/hydrophobic regions. nih.gov A study on 2-aminopyridine derivatives as inhibitors of neuronal nitric oxide synthase (nNOS) developed a pharmacophore model that identified these features as critical for inhibitory activity. nih.gov

Structure-based modeling utilizes the known 3D structure of a biological target (like an enzyme or receptor) to define the key interaction points. mdpi.com When designing inhibitors for kinases, for example, the 2-aminopyridine moiety is often seen to form critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding site. researchgate.net A structure-based pharmacophore model can be generated from a protein-ligand crystal structure, guiding the design of new molecules that fit perfectly into the active site. mdpi.com Comparing ligand-based and structure-based models can reveal common essential features and provide a more comprehensive understanding for designing novel inhibitors. mdpi.com

Exploration of Biological Activities and Targeted Modulation

The versatility of the 2-aminopyridine scaffold has prompted extensive research into its efficacy across several major disease areas.

Research into Neurological Disorder Related Targets

The 2-aminopyridine scaffold is a key area of research for neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.govmerckmillipore.comnih.gov The mechanism often involves the modulation of key proteins in the central nervous system (CNS).

One significant target is neuronal nitric oxide synthase (nNOS) , an enzyme implicated in neuronal damage. Selective inhibition of nNOS is a therapeutic strategy for neurodegenerative disorders. Researchers have developed potent and selective nNOS inhibitors based on the 2-aminopyridine scaffold, with a focus on ensuring the molecules can cross the blood-brain barrier. nih.gov

For Alzheimer's disease , research has explored pyridine analogues as cholinesterase inhibitors and as agents that can prevent the aggregation of amyloid-β peptides induced by metal ions like copper and zinc. researchgate.netresearchgate.net Certain pyridine derivatives have been shown to effectively chelate these metal ions, thereby preventing amyloid plaque formation. researchgate.net

In the context of Parkinson's disease , derivatives of aminopyridine have been investigated as neuroprotective agents. Studies have shown that some of these compounds can inhibit the expression and aggregation of α-synuclein, a protein central to the pathology of Parkinson's. nih.govmdpi.commdpi.com They may also provide neuroprotection through anti-inflammatory and antioxidant activities. nih.gov

| Derivative Class | Neurological Target/Application | Research Finding |

| Short-chain 2-aminopyridines | Neuronal Nitric Oxide Synthase (nNOS) | Designed as potent and selective inhibitors with high permeability for treating neurological disorders. nih.gov |

| Pyridine derivatives | Metal Ion Chelation (Alzheimer's) | Certain derivatives can prevent metal-induced aggregation of amyloid-β peptides. researchgate.net |

| 4-aminopyridine derivatives | Neuroprotection (Parkinson's) | Shown to inhibit α-synuclein expression and exhibit antioxidant and anti-inflammatory properties. nih.gov |

| N-(6-methoxypyridin-3-yl)quinoline-2-amine | α-Synuclein Imaging (Parkinson's) | Developed as potential PET tracers for imaging α-synuclein aggregates in the brain. mdpi.com |

Anticancer Activity and Kinase Inhibition Studies

The 2-aminopyridine scaffold is a prominent feature in many kinase inhibitors developed for cancer therapy. nih.gov Kinases are a class of enzymes that are often overactive in cancer cells, and inhibiting them is a major strategy in oncology drug development.

Derivatives of 2-aminopyridine have been designed to target a wide range of kinases, including:

Janus Kinases (JAKs): These are involved in signaling pathways that drive the growth of certain blood cancers.

Tyrosine Kinase 2 (TYK2): An important target in the signaling of inflammatory cytokines. nih.gov

TANK-binding kinase 1 (TBK1) and IKKε: These kinases are involved in inflammatory responses that can contribute to cancer. researchgate.net

The design strategy often involves creating molecules where the 2-aminopyridine core binds to the hinge region of the kinase, while other parts of the molecule extend into different pockets of the ATP-binding site to achieve potency and selectivity. researchgate.net

| Compound/Scaffold | Target Kinase(s) | Key Research Finding |

| 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine analogues | TBK1 / IKKε | Analogues developed with IC50 values as low as 210 nM, showing enhanced selectivity. researchgate.net |

| Pyridine-bridged combretastatin-A4 analogues | Tubulin / Cell Proliferation | Analogues with a 3-atom linker containing the pyridine nitrogen showed potent antiproliferative activity. nih.gov |

| Pyrazolo[3,4-d]pyrimidine scaffold | Various (e.g., BTK, JAK) | This scaffold, an isostere of adenine, effectively mimics ATP to bind kinase active sites. rsc.org |

| 4-aminopyridine benzamide (B126) scaffold | TYK2 | Lead optimization led to potent and orally bioavailable TYK2 inhibitors that block the IL-12 pathway in vivo. nih.gov |

Antimicrobial and Antiviral Efficacy Research

The 2-aminopyridine moiety is present in numerous compounds investigated for their ability to combat microbial and viral infections. nih.gov The structural features of these derivatives allow them to interfere with essential biological processes in pathogens.

In antibacterial research , 2-aminopyridine derivatives have demonstrated activity against a range of bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. merckmillipore.com Notably, some N-acylated derivatives of 2-aminopyridine have shown significant potency against multi-drug resistant (MDR) strains of S. aureus, in some cases exceeding the activity of the standard antibiotic vancomycin. researchgate.net

In antiviral research , the focus has been on identifying compounds that can inhibit viral replication. For example, computational studies using pharmacophore modeling have been employed to screen for novel inhibitors of the hepatitis C virus (HCV) NS5B protein, a key enzyme for viral replication. mdpi.com While direct antiviral data for this compound itself is limited, the broader 2-aminopyridine class remains an area of active investigation for new antiviral agents.

| Derivative Class | Target Organism(s) | Key Research Finding |

| 2-amino-3-cyanopyridine (B104079) derivatives | S. aureus, B. subtilis (Gram-positive bacteria) | One derivative showed high activity with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL. merckmillipore.com |

| N-acylated 2-aminopyridine derivatives | Multi-drug resistant S. aureus (MDRSA) | Exhibited very good activity against four different MDRSA strains, with some compounds being more potent than vancomycin. researchgate.net |

| Thiazole-pyridine hybrids | Various bacteria and fungi | Showed effectiveness against S. aureus, B. subtilis, E. coli, P. aeruginosa, and several fungal strains. |

| Thiophene-pyrazole-pyridine hybrids | Various bacteria and fungi | Possessed good antimicrobial activity against a panel of bacterial and fungal strains. |

Anti-inflammatory and Immunomodulatory Investigations

While direct and extensive research into the anti-inflammatory and immunomodulatory properties of this compound is not widely documented in publicly available literature, the broader class of pyridinone and pyridazine (B1198779) derivatives, to which this compound belongs, has been the subject of such investigations. These studies provide a foundational understanding of the potential activities of this chemical scaffold.

Pyridinone derivatives are recognized for a range of biological activities, including anti-inflammatory effects. nih.gov The versatility of the pyridinone core allows for chemical modifications that can modulate its physicochemical properties, such as polarity and hydrogen bonding capabilities, which in turn can influence its interaction with biological targets involved in the inflammatory cascade. nih.gov

Similarly, pyridazine and pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities, including notable analgesic and anti-inflammatory properties. sarpublication.com Research on various substituted pyridazinone compounds has revealed that specific structural modifications can lead to potent anti-inflammatory effects, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone (B1037) and aspirin, but potentially with a reduced risk of ulcerogenic side effects. sarpublication.com For instance, certain 2-substituted 4,5-dihalo-3(2H)-pyridazinones and 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones have been highlighted for their significant analgesic and anti-inflammatory potential. sarpublication.com

The exploration of these related compounds suggests that the pyridinyl and ethanolamine (B43304) moieties of this compound could serve as a valuable backbone for the design of novel anti-inflammatory agents. However, without direct experimental data on this compound itself, its specific profile in this therapeutic area remains a subject for future investigation.

Biochemical Research: Enzyme Activity and Protein Interaction Studies

In the realm of biochemical research, the potential of this compound and its structural relatives as inhibitors of enzymes and as molecules that interact with specific proteins is an area of significant interest. The pyridinone scaffold, in particular, has been a focal point of such studies.

Pyridinone derivatives have been successfully designed as inhibitors for various enzymes. For example, a series of pyridinone-thiohydantoin derivatives were synthesized and found to be effective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in certain cancers. nih.gov These compounds demonstrated the ability to reduce the levels of the oncometabolite D-2-hydroxyglutarate (D2HG) and suppress the self-renewal of stem-like cancer cells. nih.gov

Furthermore, the pyridinone structure is recognized for its capacity to act as a metal chelator. Certain derivatives have shown potent metal-chelating abilities, particularly for Fe³⁺, leading to the inhibition of bacterial growth by inducing iron starvation. nih.gov This property is attributed to the specific arrangement of atoms within the pyridinone ring system that can effectively bind metal ions. The ability of a compound to chelate metals can have profound implications for its biological activity, including potential enzyme inhibition, as many enzymes rely on metal cofactors for their function.

While these examples highlight the potential of the broader pyridinone class, specific enzyme inhibition or protein binding studies centered on this compound are not extensively reported. The structural features of this compound, combining a pyridine ring with an aminoethanol side chain, suggest that it could interact with a variety of biological macromolecules, but detailed experimental validation is required to elucidate its specific targets and mechanisms of action.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective molecules. For the class of compounds related to this compound, SAR studies have provided valuable insights, particularly for pyridinone and pyridoacridine derivatives.

For pyridinone derivatives, SAR analyses have been crucial in optimizing their biological effects. For instance, in the development of anti-HIV agents based on a pyridinone scaffold, it was found that modifications at the 3, 4, and 6-positions of the pyridinone ring were critical for antiviral activity. nih.gov The introduction of different substituents at these positions, guided by molecular docking studies, allowed for enhanced interaction with key amino acid residues of the target enzyme. nih.gov Similarly, in the design of mutant IDH1 inhibitors, SAR studies revealed that a 2-thiohydantoin (B1682308) ring was a favorable core and that smaller substituents were preferred at the 3-position of the pyridinone ring. nih.gov

The nature and position of linkers between different pharmacophoric elements have also been shown to be critical. In a series of pyridinone-based Fe³⁺ chelators, both amide and amine linkages were found to be optimal for ensuring potent antimicrobial activity. nih.gov

These examples from related compound classes underscore the importance of systematic structural modifications to enhance biological potency. For this compound, future SAR studies would likely involve modification of the pyridine ring, the amino group, and the hydroxyl group of the ethanolamine side chain to explore how these changes impact its biological profile.

| Compound Class | Structural Feature | Impact on Biological Activity | Reference |

| Pyridinone Derivatives (Anti-HIV) | Modifications at C3, C4, and C6 positions | Crucial for antiviral activity | nih.gov |

| Pyridinone-Thiohydantoin Derivatives (IDH1 Inhibitors) | 2-Thiohydantoin ring and small substituent at C3 | Favorable for inhibitory activity | nih.gov |

| Pyridinone Derivatives (Antimicrobial) | Amide and amine linkers | Optimal for iron chelation and antimicrobial effect | nih.gov |

| Pyridoacridine Analogues (Antimicrobial) | Presence of amino or sulphone groups | Associated with significant antimicrobial activity | researchgate.net |

Advanced Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 2-Amino-1-(pyridin-2-yl)ethanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy, the protons on the pyridine (B92270) ring typically appear as multiplets in the aromatic region (around δ 7.5–8.5 ppm), while the protons of the ethanolamine (B43304) portion of the molecule resonate in the upfield region (approximately δ 3.0–4.0 ppm for the CH and CH₂ groups). The coupling patterns and integration values of these signals allow for the unambiguous assignment of each proton. For instance, the methine proton (CH-OH) will appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (CH₂-NH₂).

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. The carbon atoms of the pyridine ring will have distinct signals in the downfield region, while the aliphatic carbons of the ethanolamine side chain will be found further upfield. acs.org The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2 | - | ~157 |

| Pyridine C3 | Multiplet | ~123 |

| Pyridine C4 | Multiplet | ~137 |

| Pyridine C5 | Multiplet | ~122 |

| Pyridine C6 | Multiplet | ~148 |

| CH-OH | Multiplet | ~70 |

| CH₂-NH₂ | Multiplet | ~45 |

| Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions. |

Mass Spectrometry (MS) for Compound Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and identifying potential impurities. Electrospray ionization (ESI) is a common ionization method used for this compound, typically in positive ion mode. This technique generates a protonated molecule, [M+H]⁺, allowing for the confirmation of the molecular weight (138.17 g/mol ). nih.gov

Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information. Common fragmentation pathways for amino alcohols include the loss of water (H₂O) and ammonia (B1221849) (NH₃). nih.gov For this compound, cleavage of the C-C bond between the hydroxyl-bearing carbon and the pyridine ring is also a likely fragmentation pathway. libretexts.org

MS is also critical for impurity profiling. During synthesis or degradation, byproducts can form. allfordrugs.com MS can detect these impurities at very low levels, and their fragmentation patterns can help in their identification. For example, in the synthesis of related compounds, dimeric impurities have been observed. allfordrugs.com

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for monitoring the progress of its synthesis. Reversed-phase HPLC, often using a C18 column, is a standard approach. The compound can be detected using a UV detector, typically at a wavelength of around 254 nm, due to the UV absorbance of the pyridine ring.

The progress of a chemical reaction can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC. mdpi.com This allows for the determination of the consumption of starting materials and the formation of the desired product and any byproducts.

Furthermore, since this compound is a chiral molecule, chiral HPLC methods can be developed to separate its enantiomers. yakhak.org This is crucial for applications where stereochemistry is important, such as in the pharmaceutical industry. Polysaccharide-based chiral stationary phases (CSPs) are often used for the separation of chiral amines. yakhak.orgsigmaaldrich.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like 2-propanol, is critical for achieving good separation. yakhak.org

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water containing a buffer (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Note: These are general parameters and may need to be optimized for specific applications. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound.

IR spectroscopy is particularly useful for identifying the characteristic vibrations of the hydroxyl (-OH) and amine (-NH₂) groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration, while the N-H stretching vibrations of the primary amine typically appear as two bands in the same region. The C-N and C-O stretching vibrations will be observed in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy can provide complementary information. The aromatic C-H stretching vibrations of the pyridine ring are typically strong in the Raman spectrum.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined. This provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. In the crystal structure of a related compound, N-H⋯N hydrogen bonds were observed to link molecules into dimers. nih.gov

Application of Hyphenated Techniques in Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures containing this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that provides both separation of components in a mixture and their identification based on their mass-to-charge ratio. nih.gov This is particularly useful for identifying impurities and degradation products in a sample of this compound. allfordrugs.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for analyzing volatile derivatives of the compound. nih.gov For instance, a method for detecting a related compound in biological samples involved derivatization to form more volatile products prior to GC-MS analysis. nih.gov

These hyphenated techniques offer high sensitivity and selectivity, making them essential tools in the comprehensive analysis of this compound and its related substances. jcdronline.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Amino-1-(pyridin-2-yl)ethanol. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the nitrogen atom of the pyridine (B92270) ring and the lone pair of the amino group are expected to be primary sites for electrophilic attack, a prediction that can be quantified through calculations of atomic charges and frontier orbital densities. Furthermore, DFT can be used to calculate other electronic properties such as the electrostatic potential map, which visually represents the electron-rich and electron-poor regions of the molecule, thereby predicting sites for non-covalent interactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.9 D | Measures the overall polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from DFT calculations. Actual values would be dependent on the specific level of theory and basis set used in the computation.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape in different environments (e.g., in a vacuum, in water, or other solvents).

Conformational analysis is a key aspect of MD simulations for this molecule. Due to the presence of single bonds, the side chain containing the amino and hydroxyl groups can rotate freely relative to the pyridine ring. This rotation gives rise to various conformers, each with a different spatial arrangement of atoms and, consequently, different energy levels. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformers. Understanding the preferred conformations is critical, as the three-dimensional shape of a molecule dictates how it interacts with other molecules, including biological targets.

Molecular Docking and Virtual Screening in Drug Discovery

In the context of drug discovery, molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. For this compound and its derivatives, docking studies can be used to investigate their potential as inhibitors or modulators of specific biological targets.

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity using a scoring function. This score provides an estimate of the strength of the interaction. These studies can reveal key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in the protein's active site.

Virtual screening is an extension of this approach, where large libraries of compounds are computationally docked against a target of interest. If this compound is identified as a hit compound, virtual screening of its analogs can help in identifying derivatives with potentially improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of analogs of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., atomic charges, dipole moment). By correlating these descriptors with experimentally determined biological activities, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this compound or its subsequent reactions can be modeled to understand the step-by-step pathway from reactants to products.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile provides valuable information about the feasibility of a proposed mechanism and the rate-determining step of the reaction. For example, theoretical studies could be used to compare different catalytic systems for the asymmetric reduction of a precursor ketone to form the chiral this compound, providing insights that could guide the optimization of reaction conditions.

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymer Architectures and Graft Copolymers

The bifunctional nature of 2-Amino-1-(pyridin-2-yl)ethanol allows it to be integrated into various polymer structures, including graft copolymers. Grafting is a powerful technique to modify the properties of a base polymer by attaching side chains of a different composition, and this compound can serve as a key component in such modifications. rsc.org

One of the primary methods for creating graft copolymers involves three main strategies: "grafting-onto," "grafting-from," and "grafting-through". lgcstandards.com

The "grafting-onto" approach involves reacting a pre-formed polymer with functional side chains onto a polymer backbone. lgcstandards.comgoogle.com For instance, the amine group of this compound could be reacted with a polymer backbone containing electrophilic groups like maleic anhydride. google.com

The "grafting-from" method uses initiating sites along a polymer backbone to grow new polymer chains. lgcstandards.com The hydroxyl group on this compound, after being attached to a polymer, could be used to initiate the ring-opening polymerization of monomers like ε-caprolactone. lgcstandards.com

The "grafting-through" strategy involves the polymerization of a macromonomer that contains a polymerizable group.

While direct polymerization studies involving this compound are not extensively documented, research on analogous structures provides significant insight. For example, the related compound 2-(pyridin-2-yl)ethanol has been successfully used to create the monomer 2-(pyridin-2-yl)ethyl methacrylate (B99206). chemimpex.comcapotchem.cn This monomer has been polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) and Group Transfer Polymerization (GTP) to produce well-defined homopolymers and block copolymers. chemimpex.comcapotchem.cn This demonstrates a viable pathway for converting pyridine-ethanol structures into monomers for advanced polymer architectures.

Furthermore, the reactivity of the amine and pyridine (B92270) moieties can lead to the formation of coordination polymers. A Schiff base ligand, formed by the reaction of 2-aminoethanol and 2-acetylpyridine (B122185) (a structurally similar system), reacts with copper(II) bromide to form a polymeric complex. In this structure, the ligand coordinates with copper ions, and bromide anions act as bridges, creating an extended tetranuclear polymer chain. This highlights a pathway where this compound could be used to form metal-containing polymers with unique electronic and magnetic properties.

Table 1: Polymerization Strategies for Pyridine-Containing Monomers

| Polymerization Method | Description | Potential Monomer from this compound | Resulting Polymer Architecture | Reference |

|---|---|---|---|---|

| Grafting "onto" | Pre-formed functional oligomers are reacted onto a polymer backbone. | The amine or hydroxyl group could react with an activated polymer backbone. | Graft Copolymer | google.com |

| Grafting "from" | Initiating sites on a polymer backbone are used to grow new polymer chains. | The hydroxyl group could initiate ring-opening polymerization. | Graft Copolymer | lgcstandards.com |

| Controlled Radical Polymerization (e.g., RAFT) | A monomer is polymerized to create polymers with controlled molecular weight and low dispersity. | A methacrylate derivative formed via the hydroxyl group. | Homopolymers, Block Copolymers | chemimpex.comcapotchem.cn |